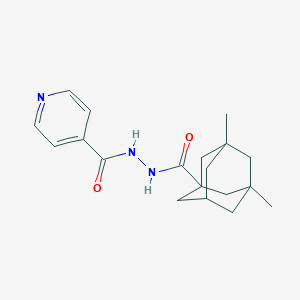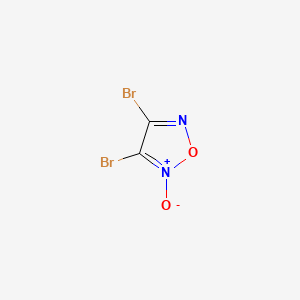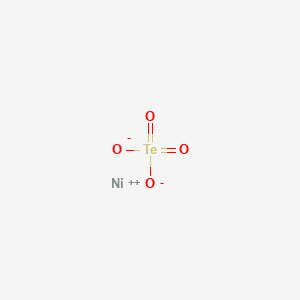
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is a complex organic compound that features a unique adamantane structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications. This compound, in particular, combines the adamantane core with a pyridine and carbohydrazide moiety, potentially offering unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 3,5-dimethyladamantane-1-carboxylic acid. This intermediate can be synthesized by reacting 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese salts and complexes activated by pyridine .
The next step involves the formation of the carbohydrazide moiety. This can be achieved by reacting the carboxylic acid with hydrazine hydrate under reflux conditions. Finally, the pyridine ring is introduced through a condensation reaction with pyridine-4-carboxaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane core provides stability and rigidity, allowing the compound to fit into enzyme active sites or receptor binding pockets. The pyridine and carbohydrazide moieties can form hydrogen bonds and other interactions with biological molecules, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyladamantane-1-carboxylic acid: Shares the adamantane core but lacks the pyridine and carbohydrazide moieties.
Pyridine-4-carbohydrazide: Contains the pyridine and carbohydrazide moieties but lacks the adamantane core.
Uniqueness
N’-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to its combination of the adamantane core with pyridine and carbohydrazide moieties. This unique structure provides a balance of stability, rigidity, and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
324036-90-0 |
|---|---|
Molekularformel |
C19H25N3O2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N'-(3,5-dimethyladamantane-1-carbonyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C19H25N3O2/c1-17-7-13-8-18(2,10-17)12-19(9-13,11-17)16(24)22-21-15(23)14-3-5-20-6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
ZTSHSSNDOHFIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NNC(=O)C4=CC=NC=C4)C |
Löslichkeit |
40.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)



![2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14151668.png)

![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
